molecular formula C12H10ClN3 B1416505 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 1177215-28-9

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1416505
CAS No.: 1177215-28-9
M. Wt: 231.68 g/mol
InChI Key: SODUIYOZBUSEFJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group, two methyl groups, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base to form an intermediate chalcone This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, reduction may yield amines or alcohols, and substitution may yield various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors critical for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole: Lacks the cyano group but has similar structural features.

    1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Similar but with one less methyl group.

    1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Lacks the methyl groups but has the cyano group.

Uniqueness

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODUIYOZBUSEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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